Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2)
Beschreibung
Erythrosin B (EB), also known as FD&C Red No. 3 (CAS 16423-68-0), is a halogenated xanthene dye approved by the FDA for use in foods, drugs, and cosmetics since 1907 . Its chemical formula is C₂₀H₆I₄Na₂O₅, with a molecular weight of 879.86 g/mol . EB exhibits a cherry-pink color and is widely used in confectionery, cake-decorating gels, and dental plaque visualization. Beyond its role as a dye, EB has emerged as a bioactive compound with antiviral properties, particularly against flaviviruses (e.g., Zika (ZIKV), dengue (DENV2), and West Nile viruses (WNV)) via orthosteric inhibition of the NS2B-NS3 protease interaction (IC₅₀-SLC = 15 μM; IC₅₀-pro = low micromolar range) . It also inhibits Biliverdin IXβ reductase (BLVRB), an enzyme involved in heme metabolism, with an IC₅₀ of 0.41 μM .
EB has an excellent safety profile:
- Acute toxicity: LD₅₀ in mice = 2560–6800 mg/kg .
- Developmental toxicity: No adverse effects observed at ≤500 mg/kg/day in animals .
- Human exposure: NOAEL = 60 mg/kg/day; FDA pregnancy Category B .
However, its low oral bioavailability (<10%) limits therapeutic applications without enhanced drug delivery systems (e.g., nanoparticles) .
Eigenschaften
Key on ui mechanism of action |
In vitro studies have shown that Erythrosine inhibits the conversion of /thyroxine/ T4 to /triiodothyronine/ T3 in the liver. ... These studies suggest a mechanism of action for the effects of erythrosine in producing thyroid hyperplasia. Inhibition of conversion of T4 to T3 will produce reduced tissue and plasma levels of T3, which will in turn reduce the inhibitory effect of T3 on secretion of /thyroid-stimulating hormone/ TSH. The resultant increased secretion of TSH will stimulate the thyroid, leading to hypertrophy, adenoma formation and possibly malignant changes. |
|---|---|
CAS-Nummer |
16423-68-0 |
Molekularformel |
C20H8I4NaO5 |
Molekulargewicht |
858.9 g/mol |
IUPAC-Name |
disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8I4O5.Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H; |
InChI-Schlüssel |
LYEKJJUGVANNCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Na] |
Aussehen |
Solid powder |
Color/Form |
Brown powder Red solid |
Dichte |
0.8-1.0 kg/cu m (limit) |
melting_point |
303 °C |
Andere CAS-Nummern |
16423-68-0 |
Physikalische Beschreibung |
NKRA; Water or Solvent Wet Solid |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
15905-32-5 (parent cpd) |
Haltbarkeit |
Stable under recommended storage conditions. SRP: Local exhaust ventilation should be applied wherever there is an incidence of point source emissions or dispersion of regulated contaminants in the work area. Ventilation control of the contaminant as close to its point of generation is both the most economical and safest method to minimize personnel exposure to airborne contaminants. Ensure that the local ventilation moves the contaminant away from the worker. |
Löslichkeit |
0.7 mg/mL |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Erythrosine B; Erythrosin B; Acid Red 51; C.I. 45430; FD & C Red No.3; E127; 2',4',5',7'-Tetraiodo-3',6'-dihydroxy-spiro[3H-isobenzofuran-1,9'-xanthen]-3-one disodium salt; Tetraiodofluorescein Sodium Salt; Calcoid Erythrosine N; 2,4,5,7-Tetraiodo-3,6-dihydroxyxanthene-9-spiro-1'-3H-isobenzofuran-3'-one disodium salt; 2',4',5',7'-Tetraiodofluorescein, disodium salt; C.I.Food Red 14; Aizen Erythrosine; Tetraiodifluorescein, disodium salt; Spiro[isobenzofuran- 1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, disodium salt. |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Erythrosin wird durch die Iodierung von Fluorescein synthetisiert. Das Verfahren umfasst die folgenden Schritte:
Herstellung von Fluorescein: Fluorescein wird durch Erhitzen von Resorcin und Phthalsäureanhydrid in Gegenwart eines Zinkchlorid-Katalysators synthetisiert.
Iodierung: Das Fluorescein wird dann in einer Natriumhydroxidlösung gelöst und mit Iod umgesetzt. Dieser Schritt führt Jodatome in das Fluoresceinmolekül ein, wodurch Erythrosin gebildet wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von Erythrosin folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet eine präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise getrocknet und zu einem feinen Pulver vermahlen, das in verschiedenen Anwendungen verwendet wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Erythrosin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Erythrosin kann oxidiert werden, was zum Abbau des Farbstoffmoleküls führt.
Reduktion: Reduktionsreaktionen können die Farbeigenschaften von Erythrosin verändern.
Substitution: Halogensubstitutionsreaktionen können auftreten, bei denen Jodatome durch andere Halogene ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Halogenaustauschreaktionen beinhalten oft Reagenzien wie Chlor oder Brom unter kontrollierten Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Führt zur Bildung kleinerer organischer Moleküle und anorganischer Iodide.
Reduktion: Produziert deiodierte Derivate von Erythrosin.
Substitution: Ergibt halogenierte Derivate mit veränderten Farbeigenschaften.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Photodynamic Therapy
Overview
Erythrosin B has been investigated as a photosensitizer in antimicrobial photodynamic therapy (PDT). This method utilizes light-activated compounds to generate reactive oxygen species that can effectively destroy bacteria.
Mechanism
The efficacy of Erythrosin B in PDT arises from its ability to absorb light at a wavelength around 530 nm, leading to the production of reactive oxygen species that target microbial cells. Studies have demonstrated its effectiveness against Gram-positive bacteria, particularly in complex media like saliva, which is crucial for applications in oral health .
Case Study
In a study involving Streptococcus mutans, a common bacterium associated with dental caries, Erythrosin B incorporated in a gel was applied to the biofilm. Following light activation, significant bacterial reduction was observed, indicating its potential as a preventive treatment against oral infections .
Antiviral Properties
Overview
Erythrosin B has shown promise as an antiviral agent against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). Its mechanism involves inhibiting viral proteases, which are critical for viral replication.
Mechanism
Research indicates that Erythrosin B acts as a potent inhibitor of the NS2B-NS3 protease complex in flaviviruses, displaying low micromolar potency. This inhibition prevents the processing of viral proteins necessary for replication .
Case Studies
- In vitro Studies : Erythrosin B significantly reduced ZIKV titers in human placental and neural progenitor cells. The compound demonstrated a favorable cytotoxicity profile, making it a candidate for therapeutic development .
- In vivo Studies : In mouse models challenged with lethal doses of ZIKV, oral administration of Erythrosin B improved survival rates significantly compared to controls. This highlights its potential for clinical applications in managing flavivirus infections .
Cell Viability Staining
Overview
Erythrosin B serves as an effective alternative to Trypan Blue for assessing cell viability in laboratory settings.
Methodology
In experiments comparing Erythrosin B with traditional staining methods, results indicated that it accurately distinguishes between live and dead cells without the environmental hazards associated with Trypan Blue. This makes it suitable for high-throughput applications in cell counting .
Summary of Applications
Wirkmechanismus
Erythrosin entfaltet seine Wirkung hauptsächlich durch seine Fähigkeit, Licht bei bestimmten Wellenlängen zu absorbieren. Diese Eigenschaft macht es in Anwendungen wie Färben und Bildgebung nützlich. In biologischen Systemen kann Erythrosin mit Zellbestandteilen interagieren, was die Visualisierung unter dem Mikroskop unterstützt. Seine photodynamischen Eigenschaften ermöglichen es ihm auch, reaktive Sauerstoffspezies zu erzeugen, wenn es Licht ausgesetzt wird, was in therapeutischen Anwendungen genutzt werden kann .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs: Halogenated Xanthene Dyes
EB belongs to the halogenated xanthene dye family, which includes Phloxine B and Erythrosin extra bluish . These compounds share a xanthene core but differ in halogen substitution (Table 1).
Table 1: Structural and Functional Comparison of Halogenated Xanthenes
Mechanistic Insights :
Functional Analogs: Enzyme Inhibitors and Antivirals
EB’s antiviral activity is distinct from other flavivirus inhibitors:
Table 2: Antiviral and Enzyme Inhibition Profiles
Cell Viability Assay Alternatives
EB serves as a safer alternative to Trypan Blue, a carcinogenic diazo dye, in cell viability assays:
Neurochemical Effects
EB uniquely inhibits neurotransmitter accumulation (e.g., dopamine) in rat brain homogenate at 1 μg/mL, likely via nonspecific membrane interactions . This contrasts with structurally dissimilar dyes (e.g., triarylmethanes) that target specific neural pathways .
Biologische Aktivität
Erythrosin B (EB), a xanthene dye and FDA-approved food additive, has garnered attention for its diverse biological activities, particularly its antiviral properties against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). This article synthesizes recent research findings on the biological activity of erythrosin B, focusing on its mechanisms of action, pharmacokinetics, cytotoxicity, and potential therapeutic applications.
Antiviral Properties
Erythrosin B has been identified as a potent inhibitor of various flaviviruses. Studies have demonstrated that EB effectively reduces viral replication in both in vitro and in vivo models.
- In vitro Studies : EB exhibits broad-spectrum antiviral activity against ZIKV, DENV2, Yellow Fever Virus (YFV), Japanese Encephalitis Virus (JEV), and West Nile Virus (WNV). The half-maximal effective concentration (EC50) values for these viruses are in the low micromolar range, indicating significant antiviral potency. EB operates through a non-competitive inhibition mechanism, targeting the NS2B-NS3 protease complex essential for viral replication .
- In vivo Studies : Research utilizing 3D mini-brain organoid models and mouse models has shown that EB significantly improves survival rates in mice infected with lethal doses of ZIKV. In these models, EB was effective in preventing neurological damage associated with the virus .
The antiviral mechanism of erythrosin B involves its binding to the NS3 protease of flaviviruses. Docking studies have revealed that EB binds to critical residues within the protease's active site, disrupting its function:
- Binding Sites : Key residues identified include Y23, I25, Q28, F46, and L58. Among these, Y23, I25, F46, and L58 are highly conserved across flavivirus species, underscoring the potential for EB as a broad-spectrum antiviral agent .
Pharmacokinetics
Pharmacokinetic studies reveal that erythrosin B is rapidly absorbed following administration.
| Administration Route | Dose (mg/kg) | Time to Peak Concentration | Half-life (t1/2) |
|---|---|---|---|
| Intraperitoneal | 50 | 15 minutes | ~2 hours |
| Oral | 100 | 20 minutes | ~3 hours |
Despite rapid absorption, oral bioavailability is limited compared to intraperitoneal administration due to lower peak concentrations and area under the curve (AUC) values .
Cytotoxicity
Cytotoxicity assessments indicate that erythrosin B has a favorable safety profile:
- Human Cell Lines : EB exhibits low toxicity towards human placental epithelial cells and neural progenitor cells at concentrations required for antiviral activity. Significant cytotoxic effects are only observed at concentrations exceeding 150 μM .
Structure-Activity Relationship
Limited structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of erythrosin B derivatives. Modifications on the xanthene ring often result in diminished antiviral activity; however, substituents on the isobenzofuran ring can enhance activity without compromising safety .
Case Studies
Recent case studies highlight the therapeutic potential of erythrosin B:
- Zika Virus Infection : In a controlled study using human neural progenitor cells infected with ZIKV, treatment with EB resulted in a significant reduction in viral load while preserving cell viability .
- Dengue Virus : Similar findings were observed in studies involving DENV2, where EB effectively inhibited viral replication with minimal cytotoxic effects .
Q & A
Q. How can computational models predict Erythrosin B’s behavior in novel solvent systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
